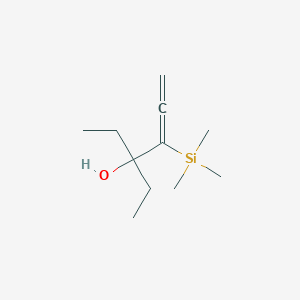![molecular formula C15H23NO3S B14393098 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-13-2](/img/structure/B14393098.png)
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structures, which consist of two rings sharing a single atom. The compound’s structure includes a thiaspirodecane core, which is a sulfur-containing spirocyclic system, and an ethoxybutanimidoyl group, which adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The crude product is typically purified through recrystallization using ethanol, resulting in white crystalline this compound with a yield of 80.1% to 89.5% .
Analyse Des Réactions Chimiques
Types of Reactions
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybutanimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thioethers.
Applications De Recherche Scientifique
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for serotonin (5-HT1A) receptors, which are involved in regulating mood and anxiety. By binding to these receptors, the compound can mimic the effects of serotonin, leading to anxiolytic and antidepressant effects . Additionally, the compound may interact with other neurotransmitter systems, including dopamine receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione can be compared with other similar compounds, such as:
8-Azaspiro[4.5]decane-7,9-dione: A related compound that serves as a key intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the presence of the ethoxybutanimidoyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88370-13-2 |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
8-(N-ethoxy-C-propylcarbonimidoyl)-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H23NO3S/c1-3-5-11(16-19-4-2)14-12(17)8-15(9-13(14)18)6-7-20-10-15/h14H,3-10H2,1-2H3 |
Clé InChI |
YOSKDBHWSPRPAG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=NOCC)C1C(=O)CC2(CCSC2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


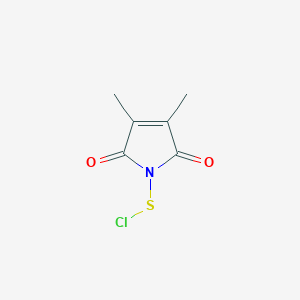

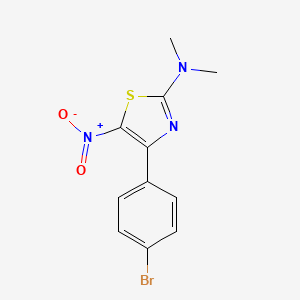
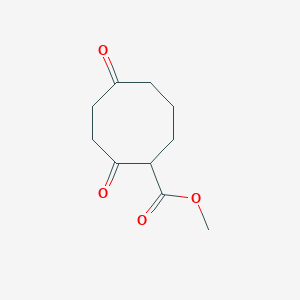
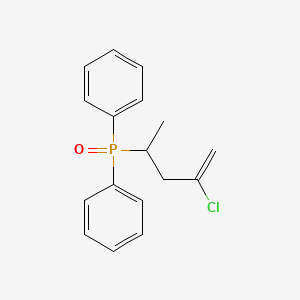
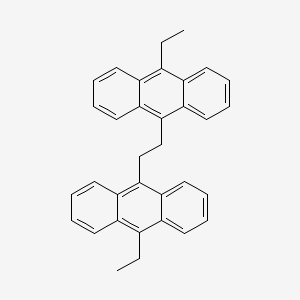

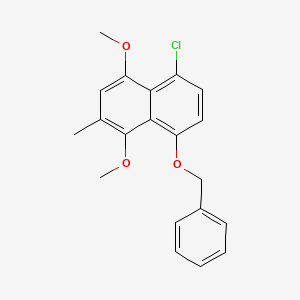
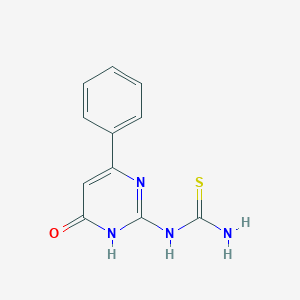
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
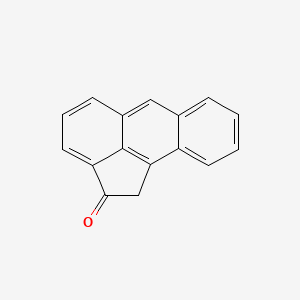

![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
